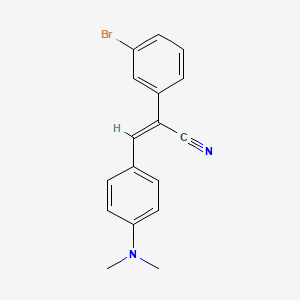
Calcium 3-hydroxy-4-((5-sulphonato-1-naphthyl)azo)-2-naphthoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium 3-hydroxy-4-[(5-sulfonato-1-naphthyl)azo]-2-naphthoate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo group, which is responsible for its chromophoric properties, making it useful in textile and ink industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 3-hydroxy-4-[(5-sulfonato-1-naphthyl)azo]-2-naphthoate typically involves a diazotization reaction followed by azo coupling. The process begins with the sulfonation of 1-naphthylamine to form 5-sulfonato-1-naphthylamine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to form the final azo compound. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of Calcium 3-hydroxy-4-[(5-sulfonato-1-naphthyl)azo]-2-naphthoate is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves precise control of temperature, pH, and reactant concentrations to ensure the quality and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of various substituted naphthyl derivatives.
科学研究应用
Calcium 3-hydroxy-4-[(5-sulfonato-1-naphthyl)azo]-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color-changing properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textile and ink industries due to its vibrant color and stability.
作用机制
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reversible cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as proteins and nucleic acids, leading to changes in their structure and function. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological molecules.
相似化合物的比较
Similar Compounds
Calcium 3-hydroxy-4-[(4-sulfonato-1-naphthyl)azo]-2-naphthoate: Similar structure but with a different position of the sulfonate group.
Calcium 3-hydroxy-4-[(5-carboxy-1-naphthyl)azo]-2-naphthoate: Contains a carboxy group instead of a sulfonate group.
Calcium 3-hydroxy-4-[(5-methyl-1-naphthyl)azo]-2-naphthoate: Contains a methyl group instead of a sulfonate group.
Uniqueness
Calcium 3-hydroxy-4-[(5-sulfonato-1-naphthyl)azo]-2-naphthoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the sulfonate group enhances its solubility and stability, making it particularly useful in aqueous applications. Additionally, the specific positioning of the functional groups allows for unique interactions with other molecules, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
84051-93-4 |
|---|---|
分子式 |
C21H12CaN2O6S |
分子量 |
460.5 g/mol |
IUPAC 名称 |
calcium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C21H14N2O6S.Ca/c24-20-16(21(25)26)11-12-5-1-2-6-13(12)19(20)23-22-17-9-3-8-15-14(17)7-4-10-18(15)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+2/p-2 |
InChI 键 |
JAFWUJSHVAPNNP-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=CC4=C3C=CC=C4S(=O)(=O)[O-])[O-])C(=O)O.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


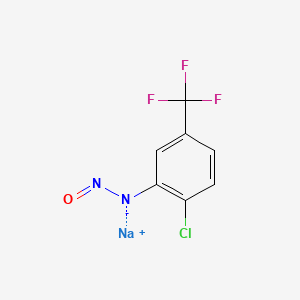
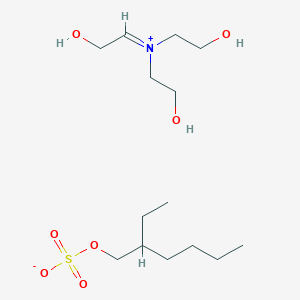


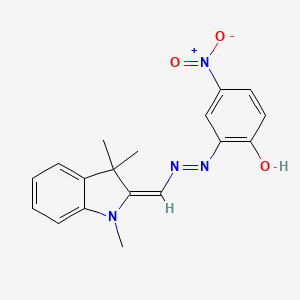
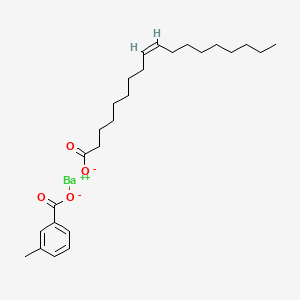
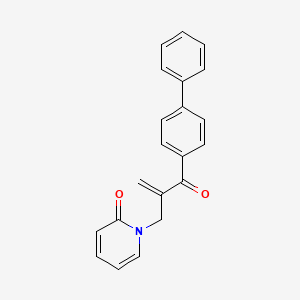
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
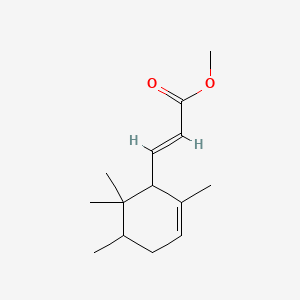
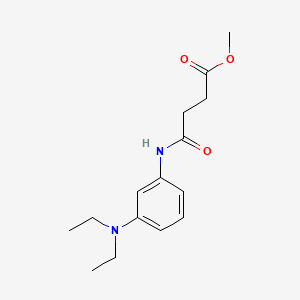
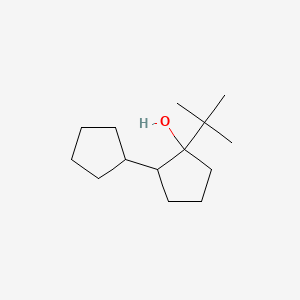

![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)
